beta-Galactosyl fluoride
Description
Historical Context of Glycosyl Fluorides in Enzymology
The use of glycosyl fluorides in enzymology has a rich history rooted in the quest for a deeper understanding of carbohydrate-processing enzymes. Initially, the synthesis of glycosyl fluorides was a challenging endeavor, often requiring the use of hazardous reagents like anhydrous hydrogen fluoride (B91410). A significant breakthrough occurred in the early 1980s with the development of safer and more efficient synthetic methods. scispace.com This advancement paved the way for the widespread investigation of glycosyl fluorides as versatile tools in carbohydrate chemistry and enzymology.
Glycosyl fluorides gained prominence as glycosyl donors, participating in the formation of glycosidic bonds. researchgate.net Their stability, coupled with their reactivity, made them suitable substrates for a variety of enzymes, including glycosidases. nih.gov Early studies demonstrated that glycosyl fluorides could serve as effective substrates for these enzymes, releasing a fluoride ion upon hydrolysis, which could be monitored to assay enzyme activity. scispace.com This opened up new avenues for studying enzyme kinetics and mechanisms.
Significance of Fluorinated Carbohydrates in Mechanistic Studies of Glycosylhydrolases
Fluorinated carbohydrates often act as slow substrates or inhibitors of glycosylhydrolases. nih.gov This is because the electron-withdrawing nature of the fluorine atom can destabilize the transition state of the enzymatic reaction, slowing down the rate of hydrolysis. This property has been exploited to "trap" enzyme-substrate intermediates, allowing for their detailed structural and kinetic characterization. Furthermore, the use of fluorinated carbohydrates has been instrumental in identifying key amino acid residues within the active site of these enzymes that are crucial for catalysis. researchgate.net
Role of Beta-Galactosyl Fluoride as a Mechanistic Probe Analogue
This compound serves as a key mechanistic probe for β-galactosidases, enzymes that specifically cleave β-linked galactose residues. β-Galactosidases are known to react with substrates possessing various glycosidic linkages, including those with nitrogen, sulfur, and fluorine, although often with reduced catalytic efficiency. nih.gov The enzyme is highly specific for the D-galactose configuration. nih.gov
One of the most powerful applications of this compound is in the study of "retaining" glycosylhydrolases. These enzymes utilize a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate. By using a glycosyl fluoride with the "wrong" anomeric configuration, such as alpha-galactosyl fluoride with a beta-galactosidase, researchers can effectively trap this intermediate. The enzyme can catalyze the formation of the covalent intermediate, but the subsequent hydrolysis step is significantly hindered, allowing for its detection and characterization.
Furthermore, this compound has been instrumental in the development of glycosynthases. These are engineered mutant glycosidases where the catalytic nucleophile has been replaced with a non-nucleophilic amino acid. scispace.com While inactive towards their natural substrates, glycosynthases can utilize activated sugar donors like alpha-galactosyl fluoride to synthesize oligosaccharides with high efficiency, as the hydrolytic step is abolished. scispace.comoup.com For instance, a mutant of E. coli β-galactosidase can condense α-galactosyl fluoride with aryl glucosides to form a β-(1,6) glycosidic linkage. scispace.com
Recent research has also explored the use of this compound with mutant α-galactosidases. While typically requiring unstable β-glycosyl fluoride donors, the use of more stable donors like β-galactosyl azide (B81097) and α-galactosyl fluoride, with the assistance of external anions like formate (B1220265), has expanded the synthetic utility of these enzymes. nih.govresearchgate.net
The table below summarizes kinetic data for various β-galactosidases with different substrates, highlighting the enzyme's activity and inhibition.
| Enzyme Source | Substrate/Inhibitor | Kinetic Parameter | Value |
| Lactobacillus delbrueckii subsp. bulgaricus DSM 20081 | Lactose (B1674315) | Vmax (μmol min⁻¹ mg⁻¹) | 136 ± 11 |
| Km (mM) | 16.7 ± 2.6 | ||
| oNPG | Vmax (μmol min⁻¹ mg⁻¹) | 358 ± 20 | |
| Km (mM) | 1.3 ± 0.2 | ||
| D-Galactose | Ki (mM) | 14.3 ± 1.8 | |
| D-Glucose | Ki (mM) | 4.8 ± 0.9 | |
| Aspergillus oryzae | - | Inactivation Rate Constant (k) at 66°C | 0.3033 min⁻¹ |
| Decimal Reduction Time (tR) at 58°C | 103.15 min | ||
| Mannheimia succiniciproducens BgaB | oNPG | Vmax (U/mg) | 158.7 ± 4.1 |
| Km (mM) | 0.8 ± 0.1 | ||
| pNPG | Vmax (U/mg) | 121.2 ± 1.7 | |
| Km (mM) | 1.1 ± 0.1 | ||
| Lactose | Vmax (U/mg) | 115.6 ± 2.9 | |
| Km (mM) | 21.7 ± 2.4 | ||
| Evolved β-fucosidase from β-galactosidase | PNPG | kcat (s⁻¹) | 30.9 |
| Km (mM) | 0.21 | ||
| ONPG | kcat (s⁻¹) | 42.5 | |
| Km (mM) | 1.1 | ||
| ONPF | kcat (s⁻¹) | 5.3 | |
| Km (mM) | 1.8 |
oNPG: o-nitrophenyl-β-D-galactopyranoside, pNPG: p-nitrophenyl-β-D-galactopyranoside, ONPF: o-nitrophenyl-β-D-fucopyranoside
Structure
3D Structure
Properties
CAS No. |
2021-62-7 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
ATMYEINZLWEOQU-FPRJBGLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O |
Origin of Product |
United States |
Synthesis and Chemical Modification of Beta Galactosyl Fluoride
Established Synthetic Methodologies for Glycosyl Fluorides
The synthesis of glycosyl fluorides, including beta-galactosyl fluoride (B91410), is a well-explored area of carbohydrate chemistry. These compounds offer enhanced stability over other glycosyl halides, making them easier to handle and purify while still being effective glycosyl donors. thieme-connect.com Various methods have been established, generally falling into categories based on the type of fluorinating agent and reaction mechanism.
Acetylation/Fluorination/Deacetylation Schemes
A classical and robust strategy for preparing glycosyl fluorides involves a three-step sequence using protecting groups. Acetyl groups are commonly employed due to their ease of installation and removal.
The general scheme proceeds as follows:
Peracetylation: The hydroxyl groups of galactose are protected as acetate (B1210297) esters. This is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.
Fluorination: The anomeric acetate is then replaced by a fluoride atom. A common reagent for this transformation is pyridinium (B92312) poly(hydrogen fluoride) (HF/Pyridine or Olah's reagent). thieme-connect.comnih.gov This reagent effectively converts O-acetylated sugars into their corresponding 1-fluoro derivatives. thieme-connect.com The reaction often proceeds through an intermediate 1,2-acetoxonium ion, which is then opened by the fluoride nucleophile.
Deacetylation: The acetyl protecting groups are removed, typically under basic conditions using sodium methoxide (B1231860) in methanol, to yield the unprotected galactosyl fluoride. researchgate.net
This method provides a reliable route to glycosyl fluorides, and the use of a participating protecting group like acetate at the C-2 position can influence the stereochemical outcome of the fluorination step, often favoring the formation of the 1,2-trans product (beta-anomer for galactose).
Deoxyfluorination of Anomeric Positions
Deoxyfluorination refers to the direct replacement of a hydroxyl group with a fluorine atom. For the synthesis of galactosyl fluorides, this involves the direct fluorination of the anomeric hydroxyl group of a protected or unprotected galactose hemiacetal.
Several reagents are effective for this transformation:
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used and effective reagent for converting alcohols to fluorides, including the anomeric hydroxyl group of sugars. acs.orgtandfonline.comresearchgate.net It is known to react with sugar hemiacetals to produce glycosyl fluorides in good yields. thieme-connect.com However, its high toxicity and potential explosiveness are significant drawbacks. acs.org
Sulfuryl Fluoride (SO₂F₂): More recently, sulfuryl fluoride has been developed as a mild, low-cost, and efficient deoxyfluorination reagent. In the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), SO₂F₂ can convert various protected sugar hemiacetals to their corresponding glycosyl fluorides. acs.org
Benzene-1,3-disulfonyl Fluoride: This reagent, in combination with DBU, also serves as an effective system for the deoxyfluorination of glycosyl hemiacetals under mild conditions, accommodating a variety of functional groups. eurocarb2025.comacs.org
Photochemical and Electrochemical Methods: Innovative methods using sulfur(VI) hexafluoride (SF₆), a highly inert gas, have been developed. These include photochemical activation with a photocatalyst or electrochemical reduction to generate active fluorinating species that can convert anomeric alcohols to fluorides. acs.orgnih.gov These methods offer a safer alternative to traditional reagents like DAST. nih.gov
Table 1: Comparison of Deoxyfluorination Reagents for Anomeric Fluorination
| Reagent | Base/Activator | Key Advantages | Key Disadvantages |
| DAST | None | High reactivity, well-established | High toxicity, potentially explosive |
| SO₂F₂ | DBU | Low toxicity, low cost, high efficiency | Gaseous reagent |
| Benzene-1,3-disulfonyl Fluoride | DBU | Mild conditions, good functional group tolerance | Newer methodology |
| SF₆ | Photocatalyst or Electrochemical | Uses inexpensive and safe SF₆ | Requires specialized equipment |
Electrophilic Fluorination Approaches
Electrophilic fluorination typically involves the addition of an "F⁺" source to a double bond. In carbohydrate chemistry, this approach is most commonly applied to glycals (1,2-unsaturated sugars).
The reaction of a protected galactal with an electrophilic fluorinating reagent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can lead to the formation of 2-deoxy-2-fluoro glycosyl derivatives. acs.orgsemanticscholar.org The reaction proceeds via a syn-addition of the fluorinating agent across the double bond. nih.gov In the absence of an external nucleophile, the tetrafluoroborate (B81430) counterion can serve as a fluoride source, attacking the anomeric position to yield a 1,2-difluorinated sugar. nih.govacs.org This method is particularly valuable for synthesizing 2-deoxy-2-fluoro analogues of glycosyl fluorides.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a suitable leaving group at the anomeric position by a nucleophilic fluoride source ("F⁻"). This is a common strategy that leverages the high stability of other glycosyl halides or activated intermediates.
Key methodologies include:
Halide Exchange: Glycosyl bromides or chlorides, which are readily prepared, can be converted to the more stable glycosyl fluorides. Reagents such as silver fluoride (AgF) or silver tetrafluoroborate (AgBF₄) are often used, where the precipitation of the silver halide drives the reaction. nih.govacs.org
From Thioglycosides: Phenylthioglycosides can be activated with a combination of an N-halosuccinimide (e.g., NBS) and a fluoride source like HF/Pyridine to yield glycosyl fluorides. thieme-connect.com
From Hemiacetals with HF-Pyridine: The treatment of O-protected sugars with a free anomeric hydroxyl group with HF-Pyridine is a direct and widely used method for producing glycosyl fluorides. thieme-connect.comnih.gov
Stereoselective Synthesis of Anomers
Controlling the stereochemistry at the anomeric center is crucial in carbohydrate synthesis. The formation of either the alpha- or beta-galactosyl fluoride is highly dependent on the reaction conditions and, most importantly, the nature of the protecting group at the C-2 position.
Neighboring Group Participation: When a participating group, such as an acetyl or benzoyl ester, is present at the C-2 position, it can attack the anomeric center to form a cyclic oxonium ion intermediate. This intermediate shields the alpha-face of the sugar ring, forcing the incoming fluoride nucleophile to attack from the beta-face. This results in the stereoselective formation of the 1,2-trans product, which for galactose is the This compound .
Non-Participating Groups: If a non-participating group, such as a benzyl (B1604629) or silyl (B83357) ether, is at the C-2 position, the reaction can proceed through other mechanisms (e.g., Sₙ1 or Sₙ2). In such cases, the stereochemical outcome is often governed by the anomeric effect, which thermodynamically favors the alpha-anomer. This can lead to mixtures of anomers or a preference for the alpha-galactosyl fluoride. nih.gov
Anomerization: The beta-anomers of glycosyl fluorides are generally less thermodynamically stable than their alpha counterparts. Under certain acidic conditions, such as treatment with liquid HF, it is possible for the beta-anomer to anomerize to the more stable alpha-anomer. acs.orgtrendscarbo.com
Therefore, to selectively synthesize this compound, the use of a C-2 participating protecting group is the most common and reliable strategy.
Preparation of Deoxyfluoro Analogues for Mechanistic Probing
Glycosyl fluorides that contain additional fluorine atoms at other positions on the sugar ring are invaluable tools for studying the mechanisms of glycosidases and glycosyltransferases. nih.gov Replacing a hydroxyl group with a fluorine atom creates a minimal steric change but drastically alters the electronic and hydrogen-bonding properties of that position, allowing researchers to probe the importance of specific hydroxyl groups in enzyme-substrate interactions. researchgate.netnih.gov
The synthesis of these deoxyfluoro analogues often involves nucleophilic substitution reactions on selectively protected galactose derivatives.
Table 2: Synthesis of Deoxyfluoro Analogues of Galactosyl Fluoride
| Analogue | Synthetic Precursor | Fluorination Method/Reagent | Purpose |
| 2-Deoxy-2-fluoro-galactosyl fluoride | Protected Galactal | Electrophilic fluorination (e.g., Selectfluor) | Mechanistic probe for enzymes recognizing the C-2 position |
| 4-Deoxy-4-fluoro-galactosyl fluoride | Precursor with a free 4-OH and a leaving group at C-1 | Deoxyfluorination of C-4 (e.g., DAST) followed by anomeric fluorination | Study of enzymes where the C-4 hydroxyl is critical for binding or catalysis |
| 6-Deoxy-6-fluoro-galactosyl fluoride | Precursor with a free 6-OH | Deoxyfluorination of the primary C-6 hydroxyl (e.g., DAST) | Probing interactions involving the C-6 position of galactose |
The synthesis of a 4-deoxy-4-fluoro analogue, for example, can start from a galactopyranoside precursor where all hydroxyls except the one at C-4 are protected. researchgate.net This free hydroxyl group is then converted to a fluoride, typically with inversion of configuration using a reagent like DAST. researchgate.net Subsequent manipulation of the protecting groups and introduction of the anomeric fluoride yields the desired probe molecule. These fluorinated analogues have been instrumental in elucidating the roles of specific interactions in the active sites of carbohydrate-processing enzymes. nih.govresearchgate.net
Enzymatic Interactions and Catalytic Mechanisms with Beta Galactosyl Fluoride
Interactions with Glycoside Hydrolases
Glycoside hydrolases are a broad class of enzymes responsible for the cleavage of glycosidic bonds. rsc.org The interaction of these enzymes with beta-galactosyl fluoride (B91410) provides significant insights into their catalytic mechanisms.
Mechanism-Based Inhibition and Slow Substrates.nih.govresearchgate.net
Beta-galactosyl fluoride acts as a mechanism-based inhibitor for many retaining β-glycosidases. nih.govoup.com This inhibition arises from the formation of a relatively stable covalent glycosyl-enzyme intermediate. researchgate.netoup.com The presence of the electron-withdrawing fluorine atom at the anomeric carbon slows down both the formation (glycosylation) and the breakdown (deglycosylation) of this intermediate, effectively trapping the enzyme in a covalent complex. oup.comnih.gov This characteristic has been exploited to design specific inhibitors for glycosidases. researchgate.net
Retaining glycoside hydrolases catalyze hydrolysis via a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. oup.comoup.com In the first step, a nucleophilic carboxylate residue in the enzyme's active site attacks the anomeric carbon of the substrate, leading to the displacement of the aglycone (the non-sugar portion) and the formation of a covalent bond between the sugar and the enzyme. oup.comoup.com This intermediate has an anomeric configuration opposite to that of the starting substrate. oup.com In the second step, a water molecule, activated by a general base catalyst (another carboxylate residue), attacks the anomeric carbon of the glycosyl-enzyme intermediate, hydrolyzing it and releasing the sugar with the original anomeric configuration. oup.comoup.com
This compound, with its fluoride leaving group, can participate in the first step of this mechanism, forming a covalent galactosyl-enzyme intermediate. oup.com However, the subsequent hydrolysis of this intermediate is significantly slower than with natural substrates. oup.comresearchgate.net This allows for the accumulation and study of the covalent intermediate, providing a snapshot of the catalytic cycle. oup.comnih.gov The stability of this intermediate can range from seconds to months. oup.com
The catalytic mechanism of retaining glycosidases proceeds through oxocarbenium ion-like transition states for both the glycosylation and deglycosylation steps. oup.comoup.com The electron-withdrawing nature of the fluorine atom in this compound has a profound effect on these transition states.
The fluorine atom at the anomeric carbon destabilizes the developing positive charge in the oxocarbenium ion-like transition state. oup.comrsc.org This destabilization arises from the inductive effect of the highly electronegative fluorine atom. oup.com Consequently, both the formation of the covalent glycosyl-enzyme intermediate and its subsequent hydrolysis are slowed down. oup.com This effect is a key reason why this compound and other fluorinated glycosides act as slow substrates or inhibitors. oup.comrsc.org
Substrate Specificity and Binding Affinity Studies.nih.govnih.gov
Studies using this compound and its analogs, where fluorine is substituted at different positions on the galactose ring, have been instrumental in understanding the substrate specificity and binding affinity of β-galactosidases.
The replacement of hydroxyl groups with fluorine atoms allows for the dissection of binding energy contributions. researchgate.net For instance, studies on E. coli (lacZ) β-galactosidase with various deoxy and deoxyfluoro analogs of galactopyranosides revealed significant reductions in hydrolysis rates. researchgate.net These rate reductions are largely attributed to the loss of transition-state binding interactions that would normally be provided by the hydroxyl groups. researchgate.net It has been estimated that hydrogen-bonding interactions at the 3, 4, and 6-positions of the galactose ring contribute at least 16.7 kJ/mol (4 kcal/mol) to binding, while the interaction at the 2-position contributes more than 33.5 kJ/mol (8 kcal/mol). researchgate.net
The substitution of a hydroxyl group with fluorine eliminates a hydrogen bond donor capability, which can significantly impact binding affinity. rsc.org However, the minimal steric difference between a hydroxyl group and a fluorine atom often means that the fluorinated analog can still fit into the active site. reading.ac.uk
The position of the fluorine substituent on the galactose ring has a dramatic influence on the rate of enzymatic hydrolysis.
For example, with lactase-phlorizin hydrolase, a C-4' fluoro derivative of a lactoside acts as an inhibitor, suggesting it binds to the active site but the fluorine destabilizes the oxocarbenium ion-like transition state, preventing hydrolysis. nih.gov In contrast, a 6'-deoxy-6'-fluoro lactoside is hydrolyzed, indicating that a fluorine at this position has a different impact on the transition state. nih.gov
Similarly, for E. coli β-galactosidase, a 2-deoxy-2-fluoro galactoside leads to the accumulation of a very slowly turning over covalent intermediate. researchgate.net This highlights the critical role of the 2-hydroxyl group in the catalytic process, likely in stabilizing the transition state. researchgate.netnih.gov Modification at the C-3' position of lactosides often results in derivatives that are neither substrates nor inhibitors, indicating a critical role for the 3'-hydroxyl group in substrate recognition, likely through hydrogen bond donation. nih.gov
These studies demonstrate that the specific placement of a fluorine atom can selectively perturb different aspects of the enzyme-substrate interaction and catalytic cycle, providing detailed insights into the mechanism of β-galactosidases.
Interactive Data Table: Kinetic Parameters of β-Galactosidase with Fluorinated Substrates
The following table summarizes kinetic data for the hydrolysis of various galactoside derivatives by E. coli (lacZ) β-galactosidase, illustrating the impact of fluorine substitution on enzyme activity.
| Compound | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| 2',4'-dinitrophenyl β-D-galactopyranoside | 170 | 0.095 | 1.8 x 10⁶ |
| 2-deoxy-2-fluoro-β-D-galactopyranosyl fluoride | 4.5 x 10⁻⁵ | 1.8 | 0.025 |
| 4-deoxy-4-fluoro-β-D-galactopyranoside | 0.003 | 0.45 | 6.7 |
| 6-deoxy-6-fluoro-β-D-galactopyranoside | 0.14 | 0.6 | 230 |
Data sourced from studies on E. coli (lacZ) β-galactosidase. researchgate.net
Kinetic Analysis of Enzymatic Reactions
The kinetic properties of enzymes interacting with β-galactosyl fluoride and related compounds have been a subject of detailed investigation. These studies are crucial for understanding the catalytic efficiency and substrate affinity of galactosidases. The Michaelis-Menten model is often employed to describe the kinetics of β-galactosidase activity. For instance, the acid β-galactosidase exhibits kinetics consistent with this model at 37°C.
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined to quantify enzyme performance. For example, a β-galactosidase from Thermus caldophilus GK24, when mutated (H119G), showed a 76.3-fold decrease in its kcat value and a 15.3-fold increase in Km with p-nitrophenyl β-D-galactopyranoside, indicating a significant reduction in both catalytic activity and substrate affinity. In another case, the β-galactosidase from Pseudoalteromonas haloplanktis showed a much higher physiological efficiency (kcat/Km) with lactose (B1674315) compared to the E. coli enzyme, primarily due to a significantly lower Km value.
The use of activated substrates, such as those with good leaving groups like fluoride or dinitrophenol, allows for the study of the glycosylation step of the reaction. In many retaining β-glycosidases, the kcat/KM ratio reflects the rate of this initial glycosylation step, while kcat provides information about the subsequent deglycosylation step.
Furthermore, kinetic analysis extends to understanding enzyme inhibition. For example, UDP-2-deoxy-2-fluoro-galactose has been shown to be a competitive inhibitor of β-(1→4) galactosyltransferase with respect to UDP-Gal, with a Ki value comparable to the Km of the natural substrate. This suggests that the fluorinated analog binds to the enzyme with similar affinity but is inert to cleavage. Covalent inhibitors also exhibit specific kinetics, often following second-order rate constants (kinact/Ki) where no saturation binding is observed.
The following table provides a summary of kinetic parameters for various β-galactosidases with different substrates.
Table 1: Kinetic Parameters of Various β-Galactosidases
| Enzyme Source | Mutant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Alicyclobacillus acidocaldarius | Wild-type | β-D-Gal-2NP | 4.0 | 2400 | 600 | |
| Alicyclobacillus acidocaldarius | Asp276Gly | β-D-Gal-2NP | 0.07 | 141.53 | 2021.9 | |
| Thermus caldophilus GK24 | Wild-type | pNPGal | - | - | - | |
| Thermus caldophilus GK24 | H119G | pNPGal | 15.3-fold ↑ | 76.3-fold ↓ | 0.08% of WT | |
| Pseudoalteromonas haloplanktis | Wild-type | Lactose (25°C) | 2.4 | 34.1 (U/mg) | 14.2 | |
| Escherichia coli | Wild-type | Lactose (25°C) | 13 | 2.15 (U/mg) | 0.17 | |
| Human Lysosomal (hLyBgal) | Wild-type | Gal-DNP | 0.45 | - | - | |
| Xanthomonas manihotis (BgaX) | Wild-type | Gal-pNP | 0.12 | - | - |
Note: pNPGal refers to p-nitrophenyl β-D-galactopyranoside; Gal-DNP refers to dinitrophenyl-β-D-galactopyranoside; Gal-pNP refers to p-nitrophenyl β-D-galactopyranoside; β-D-Gal-2NP refers to 2-nitrophenyl-β-D-galactopyranoside. Some values are presented as relative changes or in different units as reported in the source.
### 3.2. Role in Glycosynthase Development and Mechanistic Engineering
Glycosynthases are engineered enzymes derived from retaining glycosidases, where the catalytic nucleophile is mutated, typically to a non-nucleophilic amino acid like alanine (B10760859), glycine (B1666218), or serine. This modification renders the enzyme hydrolytically inactive. However, they can still catalyze the formation of glycosidic bonds when provided with an activated sugar donor, such as a glycosyl fluoride with an anomeric configuration opposite to that of the natural substrate.
Role in Glycosynthase Development and Mechanistic Engineering
Catalytic Nucleophile Mutants and Glycosyl Transfer
The core principle behind a glycosynthase is the removal of the enzyme's ability to form a covalent glycosyl-enzyme intermediate, thus preventing hydrolysis. By mutating the catalytic nucleophile, the enzyme can no longer cleave glycosidic bonds in the usual manner. For instance, mutating the catalytic nucleophile Glu532 in the β-galactosidase from Bacillus circulans (BgaD-A) to Gly, Ala, or Thr was explored to create a glycosynthase. Similarly, the Glu233 to Gly mutation in the β-galactosidase from Bacillus circulans (BgaC) and the Glu358 to Ala mutation in the β-glucosidase/galactosidase from Agrobacterium sp. are other examples of creating such mutants.
Interestingly, not all nucleophile mutants behave as expected. While the goal is to create an enzyme that utilizes an activated donor like α-galactosyl fluoride, some mutants fail to process these donors and may instead act as transglycosidases using other activated substrates. For example, certain BgaD-A mutants could not use α-galactosyl fluoride but were able to synthesize azido-functionalized N-acetyllactosamine from a p-nitrophenyl β-D-galactoside donor. In some cases, the activity of these mutants can be "rescued" or enhanced by the presence of external anions like formate (B1220265) or azide (B81097), which can assist in the transfer reaction.
This compound as an Activated Donor for Transglycosylation
This compound, and more commonly its anomer α-galactosyl fluoride, serves as a key activated donor for glycosynthases derived from β-galactosidases. Because the anomeric configuration of the donor is opposite to the enzyme's natural substrate, the glycosynthase can catalyze a single-step nucleophilic displacement, forming a new glycosidic bond with an acceptor molecule. This process, known as transglycosylation, leads to the synthesis of oligosaccharides.
The use of α-galactosyl fluoride has been successful in various glycosynthase-catalyzed reactions. For example, a mutant of E. coli β-galactosidase was used to condense α-galactosyl fluoride with aryl glucosides. Similarly, the BgaC-E233G mutant from Bacillus circulans utilized α-galactosyl fluoride to glycosylate various acceptors. The efficiency of these reactions can be quite high, with some syntheses achieving yields of up to 98%. The choice of the donor is critical; for instance, using galactosyl fluoride as a donor has been shown to significantly improve the yields of transglycosylation compared to conventional donors like p-nitrophenyl (PNP) galactoside.
The following table summarizes various glycosynthase mutants and their use of activated galactosyl donors.
Table 2: Examples of Glycosynthase Mutants and Activated Donors
| Original Enzyme | Mutant | Activated Donor | Acceptor(s) | Product Linkage | Reference |
|---|---|---|---|---|---|
| Agrobacterium sp. β-glucosidase/galactosidase | E358A | α-Galactosyl fluoride | Aryl glucosides | β-(1→4) | |
| E. coli LacZ β-galactosidase | E537S/G794D | α-Galactosyl fluoride | Aryl glucosides | β-(1→6) | |
| Bacillus circulans β-galactosidase (BgaC) | E233G | α-Galactosyl fluoride | 4-nitrophenyl α-D-N-acetyl-glucosaminide | β-(1→3) | |
| Thermus thermophilus β-glycosidase (TtbGly) | E338G | α-Galactosyl fluoride | Phenyl 2-amino-1-thio-β-D-glucopyranoside | β-(1→3) |
Regioselectivity and Stereoselectivity in Glycosynthase Reactions
A significant advantage of using glycosynthases is their high degree of stereoselectivity and, often, regioselectivity. The engineered enzyme typically retains the stereospecificity of the parent enzyme, leading to the formation of a specific anomeric linkage (β-linkage for β-galactosidase-derived glycosynthases).
The regioselectivity, which is the selective reaction at a particular hydroxyl group on the acceptor molecule, is governed by the architecture of the enzyme's active site. While the mutation of the catalytic nucleophile primarily affects catalytic activity, the binding properties of the active site are largely preserved. This means that the kinetic preference for forming a certain linkage in the parent enzyme is often reflected in the product of the glycosynthase. Since glycosynthases lack hydrolytic activity, the kinetically favored product accumulates without being broken down or rearranged into a thermodynamically more stable isomer.
For example, the BgaC-E233G glycosynthase from Bacillus circulans catalyzed the regioselective galactosylation at the 3-position of sugar acceptors. Similarly, the E338G mutant of a β-glycosidase from Thermus thermophilus normally forms β-(1→3) linkages but can be influenced by the choice of acceptor. In some instances, the regioselectivity can be less precise, as seen with the Streptomyces sp. β-glycosidase mutant StspBGlcE383A, which formed both β-1,3- and β-1,4-glycosidic bonds. Researchers have also demonstrated that mutating key amino acids within the acceptor binding site can modulate the regioselectivity of the glycosylation reaction.### 3.3. Interactions with Glycosyltransferases as Mechanistic Probes
Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar, to an acceptor molecule. While distinct from glycosidases, their mechanisms can also be elucidated using sugar analogues like β-galactosyl fluoride and its anomer, α-galactosyl fluoride.
α-Galactosyl fluoride has been demonstrated to function as a substrate for the α-galactosyltransferase from Neisseria meningitidis, taking the place of the natural donor, uridine-5'-diphosphogalactose (UDP-Gal). This reaction, however, requires the presence of catalytic amounts of uridine (B1682114) 5'-diphosphate (UDP). In the presence of a suitable acceptor, the enzyme proceeds to form the expected oligosaccharide product. If no acceptor is present, the enzyme synthesizes UDP-Gal from the galactosyl fluoride and UDP.
This ability of glycosyl fluorides to act as alternative donors is significant for several reasons. Firstly, it offers a potentially more cost-effective method for oligosaccharide synthesis. Secondly, it provides a way to generate nucleotide diphosphate (B83284) sugars in situ for use in other enzymatic reactions.
Most importantly, from a mechanistic standpoint, these fluorinated sugars serve as valuable probes. The interaction of fluorinated analogues with GTs can help in understanding the enzyme's catalytic mechanism, including the nature of the transition state and the roles of active site residues. For instance, the use of UDP-2-fluorogalactose (UDP-2FGal) in structural studies of human β1,3-galactosyltransferase 5 (β3GalT5) has provided insights into the binding of the donor substrate and the conformational changes that occur during the catalytic cycle. By studying how these enzymes interact with mimics of the substrate or transition state, researchers can build more accurate models of glycosyl transfer. The use of glycosyl fluorides can help to dissect the reaction steps and identify key catalytic residues, for example by serving to identify the acid-base catalyst in a C-glycosyltransferase through pH and mutagenesis studies. These probes are therefore crucial tools for exploring the intricate mechanisms of this important class of enzymes.
Applications of Beta Galactosyl Fluoride in Advanced Glycoscience and Chemical Biology
Mechanistic Probes for Glycosidase Reaction Pathways
Beta-galactosyl fluoride (B91410) and its derivatives are invaluable for investigating the intricate reaction mechanisms of glycoside hydrolases (GHs), commonly known as glycosidases. These enzymes typically operate via a double-displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate. oup.comnih.gov The introduction of an electron-withdrawing fluorine atom, often at the C2 position of the galactose ring, significantly destabilizes the oxocarbenium ion-like transition states that occur during both the formation (glycosylation) and breakdown (deglycosylation) of this intermediate. acs.orgnih.gov
This destabilization dramatically slows the rate of the deglycosylation step relative to the glycosylation step. acs.orgnih.gov As a result, the covalent glycosyl-enzyme intermediate has a much longer half-life, accumulating to a degree that it can be trapped and studied. nih.govnih.gov This ability to "freeze" the reaction at a key stage allows researchers to gain a detailed structural and mechanistic understanding of the catalytic cycle. While β-galactosidase can process substrates with a fluorine glycosidic bond, the catalytic efficiency is markedly reduced, a property that is exploited in these mechanistic studies. nih.gov
A primary application of fluorinated galactosyl probes is the precise identification of the catalytic nucleophile in the active site of retaining glycosidases. nih.gov By using a derivative such as 2-deoxy-2-fluoro-β-galactosyl fluoride, a stable covalent bond is formed between the anomeric carbon of the sugar and the carboxylate side chain of a specific aspartate or glutamate (B1630785) residue that acts as the nucleophile. oup.comacs.org
Once this stable adduct is formed, the enzyme can be analyzed using techniques like X-ray crystallography and mass spectrometry. nih.gov Proteolytic digestion of the labeled enzyme followed by peptide sequencing allows for the definitive identification of the modified amino acid. oup.com This approach has been instrumental in confirming or correcting the assignment of catalytic nucleophiles in numerous glycosidases. A landmark example was the use of an activated 2-deoxy-2-fluoro glycoside to identify Glutamate-537 (Glu537) as the catalytic nucleophile in the well-studied Escherichia coli β-galactosidase (LacZ). oup.comnih.gov
Table 1: Examples of Catalytic Nucleophile Identification Using Fluorinated Glycosides This table provides illustrative examples based on the established methodology.
| Enzyme | Organism | Identified Nucleophile | Reference Method |
|---|---|---|---|
| β-Glucosidase | Prunus dulcis (Almond) | Glutamate | Trapping with 2-deoxy-2-fluoro-glucoside |
| β-Galactosidase (LacZ) | Escherichia coli | Glutamate-537 | Trapping with 2-deoxy-2-fluoro-galactoside |
The catalytic cycle of a glycosidase is a dynamic process involving precise conformational changes in both the enzyme and the substrate. researchgate.net The substrate typically progresses through a series of conformations, such as from a chair to a skew-boat or half-chair, as it moves along the reaction coordinate. nih.gov For many β-glycosidases, this pathway involves the substrate adopting a 1S3 skew boat conformation in the initial enzyme-substrate complex, which facilitates the formation of the oxocarbenium ion-like transition state. nih.govacs.org
By using beta-galactosyl fluoride derivatives to trap the glycosyl-enzyme intermediate, researchers can capture high-resolution structural "snapshots" of the enzyme in a catalytically relevant state. researchgate.net These crystal structures provide direct evidence of the specific sugar conformation within the active site and reveal the subtle rearrangements of active site residues that accommodate the transition states. researchgate.netub.edu This information is critical for building accurate models of the entire catalytic itinerary and understanding how the enzyme's structure dictates its function. nih.govub.edu
Substrate Mimics in Glycoconjugate Synthesis
Beyond their use as mechanistic probes, glycosyl fluorides, including this compound, serve as activated sugar donors for the enzymatic synthesis of complex carbohydrates and glycoconjugates. universiteitleiden.nl This application primarily utilizes engineered enzymes known as "glycosynthases." royalsocietypublishing.org
A glycosynthase is created by mutating the catalytic nucleophile (e.g., glutamate or aspartate) of a retaining glycosidase to a non-nucleophilic residue like alanine (B10760859) or glycine (B1666218). royalsocietypublishing.org This mutation renders the enzyme hydrolytically inactive. However, the mutant enzyme can still recognize and bind a glycosyl fluoride donor, which mimics the reactive glycosyl-enzyme intermediate. royalsocietypublishing.org The glycosynthase then catalyzes the transfer of the galactosyl moiety from the fluoride donor to an acceptor sugar, forming a new glycosidic bond with high stereo- and regioselectivity. Because the glycosynthase lacks hydrolytic activity, it cannot cleave the newly formed product, leading to high synthetic yields. royalsocietypublishing.org While many examples use α-glycosyl fluorides as donors for β-glycosynthases, the underlying principle demonstrates the utility of fluorinated sugars as substrate mimics in controlled enzymatic synthesis. universiteitleiden.nlroyalsocietypublishing.org
Development of Activity-Based Glycosidase Probes
The principles of mechanism-based inhibition by this compound have been extended to create activity-based probes (ABPs). These are powerful chemical tools designed to covalently label and report on the activity of specific enzymes within complex biological systems. acs.orgnih.govnih.gov An ABP based on this compound provides a direct readout of functional enzyme levels, rather than just protein abundance, making them superior tools for functional proteomics. acs.orgrsc.org
The design of an activity-based probe using a fluoro-sugar scaffold integrates three key components: a reactive "warhead," a specificity element, and a reporter handle. acs.orgacs.org
Reactive Warhead & Specificity: For glycosidases, the 2-deoxy-2-fluoro-β-galactosyl moiety serves as both the specificity element and the reactive warhead. The galactopyranose ring is recognized by the target β-galactosidase, guiding the probe to the active site. The 2-fluoro substituent and the anomeric fluoride leaving group facilitate the mechanism-based covalent trapping of the enzyme's catalytic nucleophile. acs.orgnih.gov
Reporter Handle: To enable detection, the fluorinated sugar is functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne group. acs.orgrsc.org A prominent example is 6-azido-2,6-dideoxy-2-fluoro-β-D-galactosyl fluoride. rsc.orgnih.gov This azide group is chemically inert in the biological milieu but can be selectively reacted with a corresponding alkyne- or phosphine-containing reporter tag (e.g., a fluorophore or biotin) in a secondary step. acs.orgwhiterose.ac.uk This reaction, often a type of "click chemistry" like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, attaches the reporter molecule, allowing for visualization and quantification of the labeled enzyme. acs.org
Table 2: Key Components of a this compound-Based ABP
| Component | Function | Example Moiety |
|---|---|---|
| Specificity Element | Binds to the active site of the target enzyme (β-galactosidase). | Galactose Ring |
| Reactive Warhead | Forms a stable covalent bond with the catalytic nucleophile. | 2-Deoxy-2-fluoro-glycosyl fluoride |
| Bioorthogonal Handle | Allows for the attachment of a reporter tag for detection. | Azide (-N₃) or Alkyne (-C≡CH) |
Activity-based probes derived from this compound are highly effective for the functional profiling of β-galactosidases in complex proteomes, such as crude cell or tissue lysates. rsc.orgwhiterose.ac.ukuniversiteitleiden.nl The probe is incubated with the lysate, where it selectively and covalently labels active β-galactosidase molecules.
Following the labeling reaction, a reporter tag like a FLAG epitope or biotin (B1667282) is attached via click chemistry. rsc.org The labeled proteins can then be detected and quantified by methods such as SDS-PAGE and western blotting, or enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged proteins) for identification by mass spectrometry. rsc.orgwhiterose.ac.uk This methodology was pioneered by Vocadlo and Bertozzi, who used an azido-functionalized fluoro-galactoside to profile the activity of E. coli β-galactosidase (LacZ). acs.org This approach allows researchers to monitor changes in specific enzyme activity in response to various stimuli, identify novel enzymes, or screen for new enzyme inhibitors. rsc.orgwhiterose.ac.uk
Biosynthesis of Complex Carbohydrates and Oligosaccharides
The synthesis of complex carbohydrates and oligosaccharides using this compound (or its more commonly used anomer, alpha-galactosyl fluoride) as a donor substrate is a cornerstone of modern glycobiology. reading.ac.uknih.gov These activated sugars are recognized by various carbohydrate-active enzymes, facilitating the creation of defined glycosidic linkages. reading.ac.uknih.gov This enzymatic approach offers remarkable regio- and stereoselectivity, bypassing the need for the extensive protecting group chemistry required in traditional organic synthesis. researchgate.net
The precise formation of glycosidic bonds is paramount in carbohydrate synthesis. This compound and its anomer are instrumental as donor substrates for specialized enzymes, particularly engineered glycosidases known as glycosynthases, to produce specific linkages with high efficiency.
Glycosynthases are mutant enzymes derived from retaining glycosidases, where the catalytic nucleophile residue (e.g., a glutamate or aspartate) is replaced with a non-nucleophilic amino acid like glycine or serine. mdpi.comroyalsocietypublishing.org This modification eliminates the enzyme's natural hydrolytic activity, preventing it from degrading the newly synthesized product. nih.govmdpi.com As a result, glycosynthases can catalyze the formation of glycosidic bonds in high yields when supplied with an activated donor substrate of the opposite anomeric configuration, such as alpha-galactosyl fluoride (α-GalF) for the synthesis of β-galactosides. mdpi.comroyalsocietypublishing.orgnih.gov
Several glycosynthases have been developed to create specific galactosidic linkages:
β-(1,6) Linkages: A mutant β-galactosidase from Escherichia coli has been shown to condense α-galactosyl fluoride with various aryl glucoside acceptors to form β-(1,6) glycosidic linkages. scispace.comcdnsciencepub.com
β-(1,3) Linkages: The glycosynthase BgaC-E233G, derived from a family 35 β-galactosidase from Bacillus circulans, exhibits high regioselectivity, catalyzing the transfer of galactose from α-galactosyl fluoride to the 3-position of acceptor sugars. mdpi.comnih.govnih.gov This enzyme has been successfully used to synthesize D-lacto- and D-galacto-N-biose derivatives with yields up to 98%. royalsocietypublishing.orgnih.gov Similarly, a glycosynthase from Thermus thermophilus (Tt-β-Gly) produces β-(1,3)-glycosides in yields up to 90%. researchgate.net
β-(1,4) Linkages: The widely used Abg glycosynthase, derived from Agrobacterium sp. β-glucosidase, can utilize α-galactosyl fluoride to form β-(1,4)-linked products. mdpi.com
The following table summarizes the enzymatic production of specific glycosidic linkages using galactosyl fluoride donors.
| Enzyme/Mutant | Donor Substrate | Acceptor Substrate | Linkage Formed | Yield (%) |
| E. coli β-galactosidase (mutant) | α-Galactosyl fluoride | Aryl glucosides | β-(1,6) | - |
| Bacillus circulans BgaC-E233G | α-Galactosyl fluoride | 4-Nitrophenyl α-D-N-acetylglucosaminide | β-(1,3) | up to 98% |
| Agrobacterium sp. Abg-2F6 | α-Galactosyl fluoride | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | β-(1,4) | 84% |
| Thermus thermophilus Tt-β-Gly (mutants) | α-Galactosyl fluoride | Various | β-(1,3) | up to 90% |
Table based on data from sources scispace.comcdnsciencepub.comnih.govresearchgate.netmdpi.comoup.com. Note: The anomer α-galactosyl fluoride is typically used as the donor for β-galactosynthases.
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to construct complex molecules that are otherwise difficult to access. In this context, glycosyl fluorides are often prepared chemically and then used as donor substrates in subsequent enzymatic glycosylation steps. reading.ac.uknih.gov This approach leverages the flexibility of chemical methods to create the activated donor and the unparalleled selectivity of enzymes to form the desired glycosidic bond. nih.govgoogle.com
A prominent example is the synthesis of human blood group antigens. The Type 2 Blood Group A tetrasaccharide was synthesized in a multi-step chemoenzymatic sequence. mdpi.comoup.com The process began with the enzymatic transfer of a galactose unit from chemically synthesized α-galactosyl fluoride to a fluorescently-tagged N-acetylglucosamine acceptor, catalyzed by the glycosynthase Abg-2F6. mdpi.comoup.comnih.gov This initial step, yielding a β-1,4-linked disaccharide, was followed by two additional enzymatic steps using glycosyltransferases and their corresponding sugar nucleotide donors to complete the tetrasaccharide structure. mdpi.comoup.com
Another strategy involves using enzymes for both synthesis and selective modification. In a controlled synthesis of cello-oligosaccharides, β-lactosyl fluoride served as the donor for a cellulase-catalyzed glycosylation. nih.gov Subsequently, a β-galactosidase was used to specifically cleave the terminal galactose unit, acting as a temporary protecting group, to yield the desired product. nih.gov One-pot multienzyme (OPME) systems represent a highly efficient strategy where multiple enzymatic reactions occur in a single reaction vessel, often with regeneration of expensive sugar nucleotide cofactors. nih.govacs.org These systems can incorporate steps that utilize glycosyl fluorides as cost-effective donor substrates. nih.gov
The efficiency and outcome of enzymatic glycosylations with this compound are highly dependent on the reaction conditions. Optimizing parameters such as pH, temperature, and the presence of additives is crucial for maximizing yield and ensuring the desired regio- and stereospecificity.
Enzyme Choice and Engineering: The selection of the enzyme is the most critical factor. For instance, in the glycosylation of Rebaudioside C, the glycosynthase AgtuBGlcE358S proved more efficient than StspBGlcE383A. nih.gov Furthermore, engineering the enzyme can dramatically improve its performance. Mutants of the β-galactosidase from Geobacillus stearothermophilus showed significantly increased transglycosylation yields for producing galacto-oligosaccharides (GOS) compared to the wild-type enzyme. nih.gov
pH and Temperature: Enzymes exhibit optimal activity within specific pH and temperature ranges. For example, some glycosynthases derived from hyperthermophilic archaea show dramatically enhanced catalytic rates at acidic pH (e.g., pH 3.0-4.0) compared to the more typical neutral pH conditions. researchgate.netnih.gov However, the stability of the glycosyl fluoride donor must also be considered, as it can be prone to decomposition at acidic pH. amazonaws.com Classical glycosynthase reactions are often run at a neutral pH (e.g., pH 7) and moderate temperature (e.g., 35°C) to ensure the stability of the α-glycosyl fluoride donor. oup.com
External Additives: For certain mutant enzymes, particularly those derived from α-glycosidases, the transglycosylation activity can be poor. In these cases, a "chemical rescue" strategy can be employed, where small external anions like formate (B1220265) or azide are added to the reaction. nih.gov These anions assist in the glycosyl transfer from the donor to the acceptor. In a study using a mutant α-galactosidase from Bacteroides thetaiotaomicron, formate was found to be more effective than azide at restoring transfer activity when using α-galactosyl fluoride as a donor. nih.govresearchgate.net
The table below illustrates the impact of different conditions on enzymatic reactions.
| Enzyme | Donor | Additive | Key Condition | Outcome |
| B. thetaiotaomicron α-galactosidase (mutant) | α-Galactosyl fluoride | Formate | Presence of formate anion | Effective restoration of transfer activity |
| B. thetaiotaomicron α-galactosidase (mutant) | β-Galactosyl azide | Azide | Presence of azide anion | Poor transglycosylation due to low ternary complex activity |
| Hyperthermophilic glycosynthases (e.g., from S. solfataricus) | Activated β-glycosides | Formate | Acidic pH (3.0) | 17-fold higher kcat compared to pH 6.5 |
| G. stearothermophilus BgaB (R109W mutant) | Lactose (B1674315) | None | Enzyme engineering | 23% yield of 3'-galactosyl-lactose (vs. 2% for wild-type) |
Analytical and Computational Methodologies in Beta Galactosyl Fluoride Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide real-time, high-resolution information on the molecular structure of beta-galactosyl fluoride (B91410) and its transformation during chemical and enzymatic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of fluorinated compounds. The fluorine-19 (¹⁹F) nucleus is particularly well-suited for NMR analysis due to several advantageous properties. It has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR measurements, comparable to protons (¹H). wikipedia.org Furthermore, ¹⁹F NMR boasts a very wide range of chemical shifts, which minimizes signal overlap and enhances resolution, even in complex mixtures. wikipedia.orghuji.ac.il
In the context of beta-galactosyl fluoride research, ¹⁹F NMR is invaluable for:
Structural Verification: Confirming the successful synthesis and purity of the compound. The chemical shift and coupling constants (J-couplings) to adjacent protons provide a unique fingerprint of the molecule.
Reaction Monitoring: Tracking the enzymatic hydrolysis or transglycosylation of this compound. The cleavage of the carbon-fluorine (C-F) bond results in a significant change in the chemical environment of the fluorine nucleus. This is observed as the disappearance of the ¹⁹F signal corresponding to the glycosyl fluoride and the appearance of a new signal for the released fluoride ion at a distinctly different chemical shift.
Probing Enzyme-Ligand Interactions: As a sensitive "spy" nucleus, the ¹⁹F chemical shift of this compound can be perturbed upon binding to an enzyme's active site. nih.gov These changes can be used to study binding events, determine dissociation constants (Kd), and gain insight into the local environment of the active site without needing to label the much larger protein. nih.gov This approach is a key part of protein-observed fluorine NMR (PrOF) experiments. nih.gov
| Compound/State | Typical ¹⁹F NMR Chemical Shift Range (ppm) | Key Information |
| Covalently-bound Fluorine (in Glycosyl Fluorides) | -70 to -220 | Indicates intact this compound substrate. |
| Free Fluoride Ion (F⁻) in aqueous solution | ~ -120 | Indicates cleavage of the C-F bond; product of hydrolysis. |
| Enzyme-Bound this compound | Shifted from free state | Provides information on binding and the active site environment. |
Table 1: Representative ¹⁹F NMR Chemical Shifts in the Study of this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that allows for the rapid and sensitive analysis of biomolecules, including carbohydrates and proteins, often with minimal fragmentation. mdpi.com It is particularly useful for analyzing complex mixtures generated during enzymatic reactions.
In studies involving this compound, MALDI-ToF MS is applied to:
Characterize Reactants and Products: It can precisely determine the molecular weights of the this compound substrate, the enzyme (such as β-galactosidase), and any acceptor molecules. researchgate.net
Monitor Transglycosylation Reactions: When this compound acts as a glycosyl donor, MALDI-ToF MS can identify and quantify the newly formed oligosaccharide products. By analyzing the reaction mixture over time, one can follow the formation of specific glycosidic linkages. For instance, in a reaction with an acceptor like L-fucose, a new peak corresponding to the mass of the resulting β-d-galactosyl-l-fucose disaccharide would be observed. researchgate.net
Analyze Enzyme Stability: The technique can be used to assess the integrity of the enzyme itself throughout the course of the reaction.
| m/z (mass-to-charge ratio) | Identification | Role in Reaction |
| [β-GalF + Na]⁺ | Sodiated this compound | Donor Substrate |
| [Acceptor + Na]⁺ | Sodiated Acceptor Molecule | Acceptor Substrate |
| [Enzyme + H]⁺ | Protonated Enzyme | Biocatalyst |
| [Product + Na]⁺ | Sodiated Transglycosylation Product | Reaction Product |
Table 2: Hypothetical MALDI-ToF MS analysis of a transglycosylation reaction mixture using this compound as a donor.
Kinetic Assay Development and Optimization
Understanding the efficiency of an enzyme requires detailed kinetic analysis. For enzymes that process this compound, such as β-galactosidase, assays are developed to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). nih.govinformahealthcare.com
Because this compound itself is not chromogenic or fluorogenic, its turnover must be monitored indirectly. Common strategies include:
Fluoride Ion Detection: The rate of hydrolysis can be determined by measuring the release of the fluoride ion using a fluoride-ion-selective electrode. This provides a continuous, real-time measure of enzyme activity.
Coupled Assays: The galactose product of hydrolysis can be detected using a coupled enzyme system. For example, galactose dehydrogenase can be used to oxidize the released galactose, with the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the substrate from the products. By quenching the reaction at various time points and analyzing the composition of the mixture, the initial reaction rate can be determined.
Monitoring Product Formation: In transglycosylation reactions, the formation of the new oligosaccharide product can be quantified over time using methods like HPLC or MALDI-ToF MS, as described above.
The choice of assay depends on the specific reaction being studied (hydrolysis vs. transglycosylation) and the available instrumentation. Optimization involves adjusting parameters such as pH, temperature, and substrate/acceptor concentrations to ensure accurate and reproducible kinetic data. nih.gov
| Assay Method | Principle | Advantage | Disadvantage |
| Ion-Selective Electrode | Potentiometric detection of F⁻ ions. | Continuous, real-time monitoring. | Requires specialized electrode; potential for interference. |
| Coupled Enzyme Assay | Enzymatic conversion of galactose product to a detectable signal (e.g., NADH). | High sensitivity; uses standard spectrophotometers. | Can be complex to set up; coupling enzyme kinetics must not be rate-limiting. |
| HPLC | Chromatographic separation and quantification of substrate and products. | Can monitor multiple species simultaneously; highly quantitative. | Not continuous; requires quenching and sample processing. |
| Mass Spectrometry | Direct detection of product mass. | High specificity and sensitivity. | Not easily adapted for continuous, high-throughput screening. |
Table 3: Comparison of Kinetic Assay Methodologies for this compound.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide powerful insights into the atomic-level details of enzymatic reactions involving this compound, complementing experimental data by visualizing structures and energy landscapes that are otherwise inaccessible.
Understanding the structure of the transition state is key to understanding enzyme catalytic power. For glycosylases, the hydrolysis of substrates like this compound is believed to proceed through a high-energy transition state with significant oxocarbenium ion character. nih.gov
Computational studies, often validated with experimental kinetic isotope effects, are used to model this transition state. These models have revealed that for the enzymatic cleavage of a related compound, alpha-D-glucopyranosyl fluoride, the transition state involves:
A flattened conformation of the sugar ring (e.g., a ⁴C₁ skew-boat). nih.gov
Significant positive charge development on the anomeric carbon and the ring oxygen atom.
Elongation of the bond between the anomeric carbon and the leaving group (fluorine).
Interestingly, studies suggest that the fundamental structure of this oxocarbenium-like transition state is similar for both retaining and inverting glycosidases, indicating that the enzyme's protein architecture, rather than the transition state geometry itself, dictates the stereochemical outcome of the reaction. nih.gov
| Feature | Description | Implication for Catalysis |
| Geometry | Flattened sugar ring (non-chair conformation). | Relieves steric strain and facilitates charge delocalization. |
| Charge Distribution | Partial positive charge on the anomeric carbon (C1) and ring oxygen (O5). | Stabilized by negatively charged active site residues (e.g., Asp, Glu). |
| Mechanism | Dissociative (SN1-like) character. | The C-F bond is substantially broken before the nucleophilic attack. |
Table 4: Key Features of the Computationally Modeled Transition State for Glycosyl Fluoride Hydrolysis.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (substrate) when bound to a receptor (enzyme active site). Using the three-dimensional crystal structure of an enzyme like β-galactosidase, this compound can be computationally "docked" into its active site.
These docking simulations can:
Predict Binding Modes: Identify the most stable binding conformation of the substrate.
Identify Key Interactions: Pinpoint specific hydrogen bonds, van der Waals forces, and electrostatic interactions between the substrate and amino acid residues. For galactose, key interactions often involve hydrogen bonding with residues like glutamic acid, tyrosine, and tryptophan. nih.gov
Explain Substrate Specificity: By comparing the docking scores and interactions of different substrates, researchers can rationalize why an enzyme prefers one substrate over another. Docking studies have been used to explain species-selectivity based on steric hindrance within the binding pocket. researchgate.net
Guide Mutagenesis Studies: Predictions from docking can suggest which enzyme residues are critical for binding or catalysis, which can then be tested experimentally through site-directed mutagenesis.
The insights from docking and molecular dynamics simulations are crucial for understanding the initial substrate recognition step that precedes the chemical reaction described by transition state analysis.
| Enzyme Residue Type | Potential Role in Binding this compound |
| Acidic (Asp, Glu) | Act as general acid/base catalysts; hydrogen bond with substrate hydroxyls. |
| Aromatic (Trp, Tyr, Phe) | Form stacking or hydrophobic interactions with the face of the galactose ring. |
| Basic (Lys, Arg, His) | Stabilize negative charges in the transition state; hydrogen bond with hydroxyls. |
| Polar (Asn, Gln) | Form a network of hydrogen bonds to correctly orient the substrate. |
Table 5: Typical Amino Acid Residues and Their Predicted Roles in Interacting with this compound in an Enzyme Active Site.
Future Directions and Emerging Research Opportunities
Exploration of Novel Glycosynthase Systems and Engineering Strategies
Glycosynthases, engineered glycosidases in which the catalytic nucleophile is mutated (e.g., from glutamate (B1630785) to alanine), are incapable of hydrolysis but can synthesize glycosidic bonds using activated sugar donors with an anomeric fluoride (B91410). researchgate.netnih.gov This approach circumvents the product hydrolysis that often limits yields in traditional enzyme-catalyzed transglycosylation reactions. researchgate.net The future in this area lies in expanding the toolbox of glycosynthases that can efficiently utilize beta-galactosyl fluoride and its analogs.
Emerging research focuses on several key strategies:
Directed Evolution and Rational Design: Protein engineering techniques are being employed to enhance the activity and broaden the acceptor substrate scope of existing galactosyl-transferring glycosynthases. Molecular engineering of β-galactosidases has already shown promise in significantly improving their synthetic activity and expanding their substrate range. nih.gov Future work will involve creating mutant libraries and high-throughput screening systems to identify variants with tailored specificities for synthesizing complex, high-value galactosides.
Discovery of Novel Scaffolds: Prospecting microbial genomes will uncover novel β-galactosidases that can be converted into robust glycosynthases. These new enzymatic scaffolds may offer different acceptor specificities, stability profiles, and catalytic efficiencies, providing a wider array of tools for carbohydrate synthesis.
Dual-Activity Enzymes: Recent discoveries, such as β-galactosidases with dual galactosynthase and mannosynthase activity, open up possibilities for creating multi-functional biocatalysts, further streamlining the synthesis of complex glycans from simple monosaccharide substrates.
The primary advantage of using glycosyl fluorides like this compound with glycosynthases is the dramatic increase in product yield, as the engineered enzyme cannot hydrolyze the newly formed glycosidic bond. nih.gov This allows for the synthesis of tailor-made oligosaccharides with yields often ranging from 60% to over 90%. nih.gov
Advanced Fluorinated Glycosyl Donors in Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, is a powerful strategy for constructing complex carbohydrates. rsc.orgbris.ac.uk this compound and its derivatives are central to the advancement of these methodologies, serving as key glycosyl donors. rsc.orgnih.gov
Future research is focused on the design and application of increasingly sophisticated fluorinated donors:
Multiply Fluorinated Donors: The synthesis of di- and tri-fluorinated N-acetyl-D-galactosamine and other analogs is an emerging area. nih.govbeilstein-archives.org Multiple fluorinations can modulate the lipophilicity, metabolic stability, and protein-binding affinity of the resulting glycans. nih.govnih.gov These advanced donors will be used in chemoenzymatic routes to generate novel glycomimetics with potential therapeutic applications.
Fluorinated Sugar Nucleotides: An effective strategy involves the chemoenzymatic synthesis of fluorinated sugar nucleotides, such as UDP-(2-deoxy-2-fluoro)-galactose (UDP-2FGal). nih.gov These molecules act as donor substrates for glycosyltransferases, enabling the enzymatic synthesis of fluorinated oligosaccharides and glycoconjugates. rsc.orgacs.org Research is expanding to produce a wider library of these donors to probe the substrate specificity of various glycosyltransferases. acs.org
Site-Selective Fluorination: The ability to chemically synthesize donors with fluorine at specific positions (e.g., C2, C4, C6) allows for the enzymatic creation of selectively fluorinated glycans. bris.ac.uknih.gov This approach is critical for probing specific hydroxyl group interactions in carbohydrate-protein binding events and for creating materials with unique self-assembly properties. bris.ac.uknih.gov
The activity of enzymes toward fluorinated sugars is often lower than toward their natural counterparts, but in many cases, significant activity is retained, allowing for the successful production of fluorinated carbohydrates. rsc.org
Elucidation of Complex Carbohydrate Biosynthesis Pathways
Fluorinated carbohydrates, including this compound and its activated nucleotide derivatives, are invaluable as mechanistic probes for studying the enzymes involved in carbohydrate biosynthesis, particularly glycosyltransferases. nih.govrsc.org By replacing a key hydroxyl group with a fluorine atom, researchers can dissect the role of specific hydrogen bonds in substrate binding and catalysis. ubc.ca
Emerging opportunities in this field include:
Probing Glycosyltransferase Mechanisms: Fluorinated sugar nucleotides, such as UDP-2FGal, often act as competitive inhibitors or slow substrates for glycosyltransferases. nih.gov Studying the kinetics and binding of these analogs provides insight into the transition state of the glycosyl transfer reaction and helps identify key active site residues. nih.govelsevierpure.com For example, β-glucosyl fluoride has been used as a reverse reaction donor to identify the acid-base catalytic residue in a C-glycosyltransferase. elsevierpure.com
Metabolic Trapping and Imaging: The introduction of fluorine can enhance the metabolic stability of sugars. nih.gov When labeled with a positron-emitting isotope like fluorine-18, these sugars can be used for in vivo imaging with Positron Emission Tomography (PET). The principle of metabolic trapping, famously used with [¹⁸F]FDG, involves cellular uptake and phosphorylation, after which the fluorinated sugar-phosphate cannot be further metabolized and accumulates in the cell. This allows for the visualization of metabolic fluxes and can be applied to study pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Mapping Carbohydrate-Protein Interactions: Selectively fluorinated glycoproteins, synthesized chemoenzymatically, serve as powerful probes for understanding the molecular details of glycan recognition by lectins and other glycan-binding proteins. nih.gov The favorable NMR properties of the ¹⁹F nucleus can be exploited to study these binding events at a molecular level. nih.gov
| Fluorinated Probe Type | Enzyme/Process Studied | Research Finding |
|---|---|---|
| UDP-(2-deoxy-2-fluoro)-galactose | β-1,4-galactosyltransferase | Acts as a competitive inhibitor, providing support for a glycosidic cleavage transition state with sp2 character. |
| β-Glucosyl Fluoride | Inverting Glycosyltransferases | Functions as a donor in the reverse reaction, enabling the identification of the general acid-base catalyst. elsevierpure.com |
| 4-deoxy-4-fluoro-D-sedoheptulose | Pentose Phosphate Pathway Enzymes | Is phosphorylated in cells but resists further degradation by transaldolase and transketolase, demonstrating potential for metabolic trapping. nih.gov |
| Selectively Fluorinated Glycoproteins | Lectin (Concanavalin A) | Reveals the critical importance of specific hydroxyl groups for high-affinity binding, which is disrupted by fluorination. nih.gov |
Development of Next-Generation Activity-Based Probes for Glycoscience
Activity-based probes (ABPs) are powerful chemical tools that covalently label active enzyme molecules, providing a direct readout of functional enzyme levels in complex biological samples. rsc.orgnih.gov Fluorinated sugars are a cornerstone of modern ABP design for glycosidases. Installing a fluorine atom elsewhere on the carbohydrate ring of a glycosyl fluoride can transform it into a mechanism-based inhibitor that forms a stable covalent bond with the enzyme's catalytic nucleophile. nih.govubc.ca
The future of ABP development for galactosidases will focus on:
Enhanced Selectivity and Potency: Designing probes based on scaffolds like cyclophellitol-aziridine that show high selectivity and potency for specific human retaining β-galactosidases, such as acid β-galactosidase (GLB1) and galactocerebrosidase (GALC). rsc.orgnih.gov This will enable more precise profiling of enzyme activity in the context of lysosomal storage disorders. rsc.org
Probes for Metaproteomics: Applying ABPs to complex biological systems, such as the gut microbiome, to discover and characterize novel glycosidase activities. nih.gov This "activity-based metaproteomics" approach allows for the functional screening of entire microbial communities.
Multi-modal Imaging Probes: Incorporating multiple reporter tags into a single probe. For example, a probe could contain both a fluorescent reporter for microscopy and a biotin (B1667282) tag for enrichment and proteomic identification. rsc.orgrsc.org Future probes may incorporate PET isotopes (like ¹⁸F) for in vivo imaging, allowing for non-invasive monitoring of glycosidase activity in whole organisms. ubc.ca
Fluorogenic "Turn-On" Probes: Developing probes where the recognition moiety (e.g., a galactose residue) quenches the fluorescence of a reporter dye. researchgate.netrsc.org Upon enzymatic cleavage by a β-galactosidase, the fluorophore is released and becomes highly fluorescent, providing a real-time signal of enzyme activity in living cells. researchgate.net
| Probe Type | Target Enzyme Family | Principle of Operation | Application |
|---|---|---|---|
| 2-deoxy-2-fluoro glycosyl fluoride | Retaining Glycosidases | Mechanism-based covalent inactivation; the 2-fluoro substituent destabilizes the transition state for deglycosylation, trapping the glycosyl-enzyme intermediate. ubc.ca | Identifying catalytic nucleophiles; functional proteomics. nih.gov |
| Cyclophellitol-Aziridine | Retaining Glycosidases | The strained aziridine (B145994) ring is opened by the catalytic nucleophile, leading to irreversible covalent labeling. rsc.orgnih.gov | Profiling specific enzyme activities in cell lysates and tissues for disease diagnosis (e.g., Fabry disease, GM1 gangliosidosis). rsc.orgnih.gov |
| Fluorogenic Glycosides | β-Galactosidase | Enzymatic cleavage of the galactoside unmasks a fluorophore, causing a "turn-on" fluorescent signal. researchgate.netrsc.org | Imaging enzyme activity in living cells; high-throughput screening. researchgate.net |
| 2-deoxy-2-fluoro fucosyl fluoride with azide (B81097) tag | α-L-fucosidases | Covalent inactivation of the enzyme, with the azide tag allowing for subsequent "click" chemistry functionalization with a reporter (e.g., biotin). rsc.org | Selective in vitro labeling and detection of fucosidases in complex proteomes. rsc.org |
Q & A
Q. How is beta-galactosyl fluoride synthesized and characterized in laboratory settings?
this compound is synthesized via enzymatic or chemical glycosylation. For example, fluorogenic substrates like 4-nitrophenyl β-D-galactofuranoside are enzymatically hydrolyzed to yield the product, followed by purification using techniques such as HPLC or affinity chromatography . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for fluorine detection) and mass spectrometry (MS). Purity is validated via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : and -NMR to verify glycosidic bond formation and fluorine incorporation .
- Mass spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular weight confirmation .
- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
Q. What are the primary applications of this compound in glycobiology research?
It serves as:
- A substrate for enzyme kinetics studies (e.g., measuring α-galactosidase activity in Fabry disease models) .
- A mechanistic probe to study glycosidase inhibition or transition-state analogs .
- A tool for detecting galactofuranose residues in microbial glycans via β-galactofuranosidase assays .
Advanced Research Questions
Q. What strategies are recommended for optimizing this compound-based assays for detecting α-galactosidase activity in complex biological samples?
- Sample pre-treatment : Remove interfering substances (e.g., detergents) via dialysis or size-exclusion chromatography .
- pH optimization : Adjust buffer conditions to match enzyme activity (e.g., pH 4.5 for lysosomal enzymes) .
- Fluorogenic detection : Use derivatives like 4-methylumbelliferyl β-D-galactofuranoside for enhanced sensitivity in fluorescence-based assays .
Q. How should researchers address discrepancies in enzymatic activity data when using this compound across different experimental models?
- Control experiments : Include positive controls (e.g., recombinant enzyme) and negative controls (e.g., heat-inactivated enzyme) .
- Orthogonal assays : Validate results using alternative substrates (e.g., p-nitrophenyl derivatives) or methods like isothermal titration calorimetry (ITC) .
- Statistical analysis : Apply ANOVA or t-tests to assess significance of variations between models .
Q. What methodological considerations are critical when using this compound in high-throughput screening (HTS) for therapeutic agents targeting lysosomal storage disorders?
- Assay miniaturization : Optimize for 96- or 384-well plate formats while maintaining signal-to-noise ratios .
- Z’-factor validation : Ensure robustness (Z’ > 0.5) by testing intra- and inter-plate variability .
- Automated data analysis : Use software (e.g., GraphPad Prism) to process fluorescence or absorbance readouts .
Q. How can computational modeling be integrated with experimental data to study the interaction between this compound and galactosidases?
- Molecular docking : Predict binding modes using tools like AutoDock or Schrödinger .
- Molecular dynamics (MD) simulations : Analyze enzyme-substrate stability under physiological conditions (e.g., solvation effects) .
- Validation : Compare computational results with experimental kinetic data (e.g., and ) .
Q. What are the challenges in detecting this compound-derived products in in vivo models, and how can they be mitigated?
- Sensitivity limitations : Use radiolabeled (e.g., ) or fluorescently tagged derivatives for trace detection .
- Metabolic instability : Employ enzyme inhibitors (e.g., galactose analogs) to prolong substrate half-life .
- Imaging techniques : Apply microautoradiography or fluorescence microscopy for spatial resolution .
Data Analysis and Reproducibility
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
- Detailed documentation : Report reaction conditions (temperature, solvent, catalyst), purification steps, and characterization data in supplementary materials .
- Batch testing : Synthesize multiple batches to assess consistency in yield and purity .
- Open data sharing : Deposit NMR, MS, and chromatographic data in public repositories (e.g., Zenodo) .
Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?
- FLOAT method : Ensure questions are Focused, Logical, Actionable, and Time-bound .
- PICOT framework : Define Population (enzyme type), Intervention (substrate use), Comparison (alternative substrates), Outcome (kinetic parameters), and Timeframe .
- Peer validation : Pre-submit questions to collaborators or mentors to refine scope and feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
